Ethyl 2-fluoro-5-methoxybenzoate
Overview
Description
Ethyl 2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methoxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-fluoro-5-methoxybenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-5-methoxybenzoic acid and ethanol in the presence of a strong acid or base.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: 2-Fluoro-5-methoxybenzoic acid and ethanol.
Oxidation: 2-Fluoro-5-methoxybenzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the final compound synthesized from it.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-fluorobenzoate: Lacks the methoxy group, making it less versatile in certain synthetic applications.
Ethyl 5-methoxybenzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
This compound is unique due to the presence of both the fluorine and methoxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-fluoro-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKSVBBFXDAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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